Naloxonazine dihydrochloride hydrate

CAS No.:

Cat. No.: VC16188500

Molecular Formula: C39H48Cl2N4O7

Molecular Weight: 755.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H48Cl2N4O7 |

|---|---|

| Molecular Weight | 755.7 g/mol |

| IUPAC Name | (4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methylprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/C39H44N4O6.2ClH.H2O/c1-4-15-42-16-13-36-30-22-5-7-26(44)32(30)48-34(36)24(9-11-38(36,46)28(42)18-22)40-41-25-10-12-39(47)29-19-23-6-8-27(45)33-31(23)37(39,35(25)49-33)14-17-43(29)20-21(2)3;;;/h4-8,28-29,34-35,44-47H,1-2,9-20H2,3H3;2*1H;1H2/b40-24+,41-25+;;;/t28-,29-,34+,35+,36+,37+,38-,39-;;;/m1.../s1 |

| Standard InChI Key | FZEFFWGHDWIOOD-VCOBIVQDSA-N |

| Isomeric SMILES | CC(=C)CN1CC[C@]23[C@@H]4/C(=N/N=C/5\CC[C@]6([C@H]7CC8=C9[C@]6([C@H]5OC9=C(C=C8)O)CCN7CC=C)O)/CC[C@]2([C@H]1CC1=C3C(=C(C=C1)O)O4)O.O.Cl.Cl |

| Canonical SMILES | CC(=C)CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.O.Cl.Cl |

Introduction

Chemical and Structural Properties

Molecular Composition and Formula

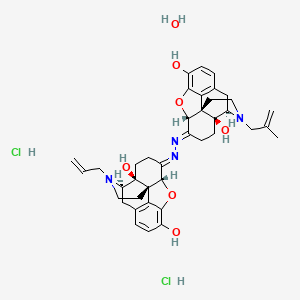

Naloxonazine dihydrochloride hydrate is synthesized through the derivatization of naloxone, incorporating a hydrazone group to enhance receptor affinity and irreversibility. The compound’s molecular formula is , with a molecular weight of 723.69 g/mol (anhydrous basis) . Its structure preserves the morphinan backbone of naloxone but introduces a bis-hydrazone moiety at the 6-position, which facilitates covalent binding to μ1-opioid receptors (Figure 1) .

Table 1: Comparative Structural Features of Naloxonazine and Naloxone

| Property | Naloxonazine Dihydrochloride Hydrate | Naloxone Hydrochloride Dihydrate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 723.69 g/mol | 399.87 g/mol |

| Key Functional Groups | Hydrazone, morphinan | Morphinan, hydroxyl |

| Receptor Specificity | μ1-opioid (irreversible) | μ/κ/δ-opioid (competitive) |

Synthesis and Stability

The synthesis involves reacting naloxone with hydrazine derivatives under acidic conditions, followed by purification via crystallization. The dihydrochloride salt form enhances aqueous solubility (soluble in water, slightly soluble in ethanol), critical for in vivo applications . Stability studies indicate that the compound degrades under humid conditions, necessitating storage in tightly sealed containers protected from light at temperatures below 25°C .

Pharmacological Profile

Mechanism of Action

Naloxonazine dihydrochloride hydrate acts as an irreversible antagonist by forming a covalent bond with μ1-opioid receptors, preventing receptor activation by endogenous opioids (e.g., β-endorphin) or exogenous drugs (e.g., morphine) . This contrasts with naloxone, which competitively inhibits receptors but allows recovery of function upon dissociation . The irreversible binding ensures prolonged receptor inactivation, making naloxonazine ideal for chronic studies on opioid receptor turnover and signaling .

Receptor Selectivity and Potency

In vitro assays demonstrate high selectivity for μ1 over μ2 and δ-opioid receptors. At 1 μM, naloxonazine inhibits μ1 receptor coupling to G-proteins by 93.1% in the lateral parabrachial nucleus (LPBNi), compared to 90.5% in medial regions (MPBN) . The disparity arises from differential drug diffusion rather than receptor heterogeneity, as confirmed by uniform inhibition in homogenized tissue .

Table 2: Pharmacodynamic Parameters of Naloxonazine Dihydrochloride Hydrate

| Parameter | Value | Method |

|---|---|---|

| IC50 (μ1 receptor) | ~0.8 μM (estimated) | GTPγS binding assay |

| Duration of Action | >24 hours | Ex vivo receptor coupling |

| Plasma Half-life | Not reported (research use only) | N/A |

Research Applications

Neuropharmacology of Feeding Behavior

Bilateral infusion of naloxonazine (8 nmol/0.5 μL) into the LPBNi reduces food intake by 42.3% over 24 hours in rats, implicating μ1 receptors in consummatory behavior . Autoradiography reveals complete abolition of DAMGO-stimulated G-protein coupling in the LPBNi, confirming target engagement . These findings suggest that μ1 receptors tonically inhibit satiety signals, offering a potential avenue for obesity therapeutics.

Addiction and Withdrawal Studies

By irreversibly blocking μ1 receptors, naloxonazine attenuates opioid reward pathways without the rapid receptor resensitization seen with naloxone. Chronic administration in rodent models reduces self-administration of heroin and fentanyl, highlighting its utility in studying addiction mechanisms .

Comparative Analysis with Opioid Antagonists

Naloxone vs. Naloxonazine

While naloxone serves as an emergency reversal agent for overdoses, its short half-life (30–81 minutes) and competitive binding limit its research utility . Naloxonazine’s irreversible action provides sustained receptor blockade, enabling longitudinal studies on receptor trafficking and gene expression .

β-Funaltrexamine (β-FNA)

Similar to naloxonazine, β-FNA irreversibly inhibits μ-opioid receptors but lacks subtype selectivity. Naloxonazine’s μ1 specificity avoids confounding effects on μ2-mediated analgesia, making it preferable for dissecting receptor subtype functions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume